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Compound of Interest

Compound Name: NP10679

Cat. No.: B10860393 Get Quote

An In-depth Technical Guide to NP10679: A pH-Sensitive GluN2B-Selective NMDA Receptor

Inhibitor

Introduction
NP10679 is a novel, clinical-stage small molecule being developed as a neuroprotective agent

for acute brain injuries such as ischemic stroke and subarachnoid hemorrhage (SAH).[1][2] It

functions as a potent and selective negative allosteric modulator of the GluN2B subunit of the

N-methyl-D-aspartate (NMDA) receptor.[1][3] A key and innovative feature of NP10679 is its

context-dependent activity; its inhibitory potency is significantly enhanced in acidic

environments, a hallmark of ischemic tissue.[1][4] This pH-sensitivity allows for targeted action

in damaged brain regions while minimizing interference with normal NMDA receptor function in

healthy tissue, thereby reducing the on-target adverse effects that have limited previous NMDA

antagonists.[1][5] Preclinical studies have demonstrated its efficacy in reducing ischemic

damage, and Phase 1 clinical trials have shown it to be well-tolerated with a pharmacokinetic

profile suitable for once-daily dosing.[1][4]

Chemical Structure and Properties
NP10679, chemically known as (R)-6-(2-Hydroxy-3-(4-(4-(trifluoromethyl)phenyl)piperazin-1-

yl)propoxy)-3,4-dihydroquinolin-2(1H)-one, is a piperazine derivative.[6][7] Its fundamental

chemical and physical properties are summarized below.
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Property Value Reference

Chemical Formula C₂₃H₂₆F₃N₃O₃ [6]

Molecular Weight 449.5 g/mol [6]

Formal Name

(R)-6-(2-Hydroxy-3-(4-(4-

(trifluoromethyl)phenyl)piperazi

n-1-yl)propoxy)-3,4-

dihydroquinolin-2(1H)-one

[7]

Purity 98.40% [8]

Mechanism of Action
NP10679 is a selective, non-competitive antagonist (negative allosteric modulator) of NMDA

receptors that contain the GluN2B subunit.[1][5] NMDA receptors are glutamate-gated ion

channels crucial for synaptic plasticity, but their overactivation by excessive glutamate release

during ischemic events leads to excitotoxicity and neuronal death.[2][5]

The therapeutic strategy of NP10679 is based on two key principles:

Subunit Selectivity: It specifically targets GluN2B-containing NMDA receptors, which are

often implicated in pathological excitotoxic processes, with over 100,000-fold selectivity over

other GluN2 subtypes (A, C, D).[5][6]

pH-Dependent Inhibition: In ischemic brain regions, anaerobic metabolism causes localized

tissue acidosis, lowering the extracellular pH.[5] NP10679's potency is approximately 6-fold

greater at an acidic pH of 6.9 compared to the physiological pH of 7.6.[4][6] This allows the

drug to exert its maximum inhibitory effect precisely in the areas of injury (the ischemic

penumbra) while having minimal impact on healthy brain tissue, thus improving its

therapeutic window.[1][4]
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Fig. 1: pH-dependent mechanism of NP10679.

Pharmacological and Pharmacokinetic Profile
In Vitro Activity
NP10679 exhibits high affinity for the GluN2B receptor subunit and also interacts with other

receptors, though at significantly lower potencies.[6][8]

Table 1: In Vitro Inhibitory Activity of NP10679

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b10860393?utm_src=pdf-body-img
https://www.benchchem.com/product/b10860393?utm_src=pdf-body
https://www.benchchem.com/product/b10860393?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10329973/
https://www.medchemexpress.com/np10679.html
https://www.benchchem.com/product/b10860393?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Assay Condition IC₅₀ Reference

GluN2B NMDA

Receptor
pH 6.9 23 nM [8]

GluN2B NMDA

Receptor
pH 7.6 142 nM [8]

Histamine H1

Receptor
- 73 nM [6][8]

hERG Channel - 620 nM [6][8]

5-HT2A Receptor - 1.71 µM [8]

α₁ₐ Adrenergic

Receptor
- 0.154 µM [8]

| Human Liver CYP Enzymes | - | > 10 µM |[6] |

Table 2: Binding Affinity (Ki) of NP10679 for Various Receptors

Target Ki (µM) Reference

5-HT₁D 2.29 [8]

5-HT₂A 0.638 [8]

5-HT₂B 1.92 [8]

α₁A Adrenergic Receptor 0.603 [8]

α₁B Adrenergic Receptor 1.92 [8]

α₁D Adrenergic Receptor 0.495 [8]

α₂C Adrenergic Receptor 3.09 [8]

Histamine H1 Receptor 0.040 [8]

| Serotonin Transporter (SERT)| 0.135 |[8] |
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Pharmacokinetic Properties
Pharmacokinetic studies in both preclinical models and human clinical trials have demonstrated

that NP10679 possesses drug-like properties suitable for clinical development.[6]

Table 3: Pharmacokinetic Parameters of NP10679

Parameter Species Value Reference

Half-Life (t₁/₂) Human ~20 hours [1][6]

Oral Bioavailability

(F%)
Mouse 76% [6][7]

Plasma Protein

Binding

Mouse, Rat, Dog,

Human
97.4 - 99.0% [6]

Brain to Plasma Ratio
Mouse (at steady

state)
1.3 - 2.6 [6][7]

Dose Proportionality Human Linear [6][7]

| Metabolism | - | Reversible, weak inhibitor of human liver CYP enzymes |[6][8] |

Preclinical Efficacy
The neuroprotective effects of NP10679 have been evaluated in a well-established animal

model of ischemic stroke.

Table 4: In Vivo Efficacy of NP10679

Model Species
Administrat
ion

Effect ED₅₀ Reference

| Transient Middle Cerebral Artery Occlusion (MCAo) | Mouse | Intraperitoneal (i.p.) | Dose-

dependent reduction in infarct volume | 1 mg/kg |[4][8] |

Experimental Protocols
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Protocol: Quantification of NP10679 in Human Plasma
This protocol describes the validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) assay used to quantify NP10679 concentrations in plasma samples from clinical trials.

[6]

Sample Preparation:

Aliquot 50 µL of quality control, standard, or subject plasma sample into a clean tube.

Add 50 µL of the internal standard working solution (NP10767, a close structural analog, at

50 ng/mL in methanol).

Add 250 µL of acetonitrile to precipitate plasma proteins.

Vortex mix the samples to ensure complete protein precipitation.

Centrifuge to pellet the precipitate.

Transfer the supernatant to an appropriate vial for analysis.

LC-MS/MS Analysis:

Inject the prepared supernatant into the LC-MS/MS system.

Perform chromatographic separation to isolate NP10679 and the internal standard from

other matrix components.

Detect and quantify the analytes using mass spectrometry in multiple reaction monitoring

(MRM) mode.

Quantification:

Construct a calibration curve by plotting the peak area ratio of NP10679 to the internal

standard against the concentration of the standards.

Determine the concentration of NP10679 in the test samples by interpolating their peak

area ratios from the calibration curve. The validated detection range is 1–1000 ng/mL.[6]
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Fig. 2: Workflow for NP10679 quantification.
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Protocol: Murine Middle Cerebral Artery Occlusion
(MCAo) Model
This protocol details the preclinical model used to assess the neuroprotective efficacy of

NP10679 against ischemic brain injury.[4]

Animals and Blinding:

Use adult male mice of an appropriate strain.

Randomize animals into treatment groups (vehicle or NP10679 at various doses).

The investigators must be blinded to the treatment allocation from the time of surgery

through the final data analysis to prevent bias.[4]

Drug Administration:

Administer the assigned treatment (e.g., NP10679 at 2, 5, or 10 mg/kg, or vehicle) via

intraperitoneal (i.p.) injection 15 minutes prior to the induction of ischemia.[4][8]

Surgical Procedure (Transient MCAo):

Anesthetize the mouse using a suitable anesthetic agent.

Make a midline cervical incision to expose the common carotid artery.

Introduce a filament into the internal carotid artery and advance it to occlude the origin of

the middle cerebral artery (MCA).

Maintain the occlusion for a period of 60 minutes to induce transient focal ischemia.[4]

After 60 minutes, withdraw the filament to allow for reperfusion of the ischemic territory.

Suture the incision and allow the animal to recover.

Endpoint Measurement:

24 hours after the MCAo procedure, euthanize the animals.[4]
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Harvest the brains and section them into coronal slices.

Stain the sections with a viability stain (e.g., 2,3,5-triphenyltetrazolium chloride, TTC),

which stains viable tissue red and leaves the infarcted (damaged) tissue unstained (white).

Quantify the infarct volume using image analysis software.

Data Analysis:

Compare the infarct volumes between the vehicle-treated and NP10679-treated groups to

determine the neuroprotective effect.

Calculate the ED₅₀ (the dose that produces 50% of the maximal effect) from the dose-

response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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